5-chloro-7-fluoro-1H-indole-2-carboxylic Acid

Glycogen phosphorylase Type 2 diabetes Indan-amide inhibitors

5-Chloro-7-fluoro-1H-indole-2-carboxylic acid (CAS 383132-37-4) is a dual-halogenated indole-2-carboxylic acid derivative with chlorine at the 5-position and fluorine at the 7-position of the indole ring. This substitution pattern distinguishes it from mono-halogenated and regioisomeric analogs and has been exploited as a key carboxylic acid building block in the synthesis of potent glycogen phosphorylase inhibitors within the indan-amide series developed by AstraZeneca.

Molecular Formula C9H5ClFNO2
Molecular Weight 213.59 g/mol
CAS No. 383132-37-4
Cat. No. B1637040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-7-fluoro-1H-indole-2-carboxylic Acid
CAS383132-37-4
Molecular FormulaC9H5ClFNO2
Molecular Weight213.59 g/mol
Structural Identifiers
SMILESC1=C2C=C(NC2=C(C=C1Cl)F)C(=O)O
InChIInChI=1S/C9H5ClFNO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14)
InChIKeyXQOYTKZOWZWKPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-fluoro-1H-indole-2-carboxylic Acid (383132-37-4): A Dual-Halogenated Indole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


5-Chloro-7-fluoro-1H-indole-2-carboxylic acid (CAS 383132-37-4) is a dual-halogenated indole-2-carboxylic acid derivative with chlorine at the 5-position and fluorine at the 7-position of the indole ring . This substitution pattern distinguishes it from mono-halogenated and regioisomeric analogs and has been exploited as a key carboxylic acid building block in the synthesis of potent glycogen phosphorylase inhibitors within the indan-amide series developed by AstraZeneca [1]. The compound serves as a versatile scaffold for amide bond formation at the C2 carboxyl group, enabling the generation of focused compound libraries for structure-activity relationship studies.

Why Indole-2-carboxylic Acid Analogs Cannot Be Interchanged: The Quantitative Case for 5-Chloro-7-fluoro Substitution


Within the indole-2-carboxylic acid chemical space, seemingly minor alterations in halogen substitution pattern produce large-magnitude changes in target potency that preclude casual analog substitution [1]. In the glycogen phosphorylase inhibitor series, the 5-chloro-7-fluoro derivative achieves an IC₅₀ of 52 nM, whereas the 5-fluoro (mono-halogenated) analog yields only 160 nM—a 3.1-fold loss in potency [1]. Even a positional isomer shift of the fluorine atom from C7 to C6 (5-chloro-6-fluoro) results in a 1.5-fold potency erosion to 76 nM [1]. For procurement decisions, substituting a cheaper or more readily available mono-halogenated or regioisomeric indole-2-carboxylic acid building block will yield a chemically distinct lead series with measurably inferior target engagement.

Quantitative Differentiation Evidence: 5-Chloro-7-fluoro-1H-indole-2-carboxylic Acid vs. Closest Analogs


Glycogen Phosphorylase Inhibition: Direct Multi-Comparator SAR from a Single Published Series

In the indan-amide series reported by Bennett et al. (2010), the conjugate derived from 5-chloro-7-fluoro-1H-indole-2-carboxylic acid—{(1R,2R)-2-[(5-chloro-7-fluoro-1H-indole-2-carbonyl)-amino]-indan-1-yl}-acetic acid—exhibited an IC₅₀ of 52 nM against recombinant human liver glycogen phosphorylase a (HLGPa) [1]. This was directly compared under identical assay conditions to three close analogs: the 5-chloro-only derivative (IC₅₀ 57 nM), the 5-chloro-6-fluoro regioisomer (IC₅₀ 76 nM), and the 5-fluoro-only derivative (IC₅₀ 160 nM) [1][2]. The 5-chloro-7-fluoro substitution pattern thus provided the optimal potency among all indole-based congeners tested in this series, outperforming the mono-halogenated analogs by 1.1-fold to 3.1-fold and the regioisomeric 6-fluoro variant by 1.5-fold [1][2].

Glycogen phosphorylase Type 2 diabetes Indan-amide inhibitors

Regioisomeric Fluorine Positioning: C7-F vs. C6-F Determines Potency Rank Order

Within the Bennett et al. (2010) glycogen phosphorylase inhibitor series, the position of the fluorine atom on the indole ring was systematically varied, enabling a direct regioisomeric comparison [1]. The 5-chloro-7-fluoro derivative (IC₅₀ = 52 nM) demonstrated a clear potency advantage over its 5-chloro-6-fluoro regioisomer (IC₅₀ = 76 nM), representing a 1.46-fold improvement [1][2]. This positional sensitivity indicates that the C7-fluoro substituent engages in more favorable interactions with the glycogen phosphorylase binding pocket than the C6-fluoro orientation, likely through differential electronic effects on the indole NH acidity and/or steric complementarity with the enzyme's indole-inhibitor site [1].

Regioisomer differentiation Fluorine positional SAR Indole substitution pattern

Halogen Synergy: Dual 5-Cl/7-F Substitution Outperforms Either Mono-Halogenated Analog

The Bennett et al. (2010) dataset permits an analysis of whether the combination of 5-chloro and 7-fluoro substituents produces additive, synergistic, or antagonistic effects on glycogen phosphorylase inhibition [1]. The 5-chloro-7-fluoro derivative (IC₅₀ = 52 nM) outperforms the 5-chloro mono-substituted analog (IC₅₀ = 57 nM) by a modest 9%, but dramatically outperforms the 5-fluoro mono-substituted analog (IC₅₀ = 160 nM) by 3.1-fold [1][2]. This indicates that the 5-chloro substituent is the primary potency driver, and that the addition of 7-fluoro provides a further incremental but structurally significant enhancement. Importantly, the 5-chloro-7-fluoro combination yields superior potency compared to either mono-halogenated variant, validating the dual-halogenation strategy [1].

Halogen synergy Additive SAR effects Mono- vs. di-halogenated indole

NMDA Receptor Glycine Site: Halogenation-Dependent Potentiation of Indole-2-carboxylic Acid Antagonists

Indole-2-carboxylic acid (I2CA) acts as a competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor, with an IC₅₀ of 105 μM measured in rat cortical/spinal neurons . Introduction of a 5-fluoro substituent (producing 5-F-I2CA) significantly enhances this activity, yielding an IC₅₀ of 61 μM—a 1.72-fold improvement—and 5-F-I2CA completely blocks NMDA currents at 500 μM . Furthermore, 5-chloroindole-2-carboxylic acid (5-Cl-I2CA) is independently characterized as a potent glycine-site NMDA antagonist . Although direct quantitative data for the 5-chloro-7-fluoro derivative at the NMDA receptor are not available in the primary literature, the established SAR trajectory—where halogenation at the 5-position alone enhances potency by ~1.7-fold—supports the expectation that the dual 5-Cl/7-F substitution pattern would confer at least comparable, and potentially superior, NMDA receptor antagonist activity relative to mono-halogenated congeners .

NMDA receptor Glycine site antagonist Neuroprotection

HIV-1 Integrase Strand Transfer Inhibition: Indole-2-carboxylic Acid as a Validated INSTI Scaffold

Indole-2-carboxylic acid has been validated as a potent scaffold for HIV-1 integrase strand transfer inhibition through independent studies [1][2]. The parent indole-2-carboxylic acid was found to inhibit integrase strand transfer with the indole core and C2 carboxyl group chelating the two Mg²⁺ ions within the integrase active site [1]. Structural optimization yielded derivative 20a with an IC₅₀ of 0.13 μM against HIV-1 integrase, representing a substantial improvement over the initial lead IC₅₀ of 3.11 μM [1][2]. SAR analysis demonstrated that introduction of a C6 halogenated benzene ring enabled effective π–π stacking interactions with viral DNA (dC20), highlighting the critical role of halogen substitution on the indole ring for target engagement [2]. The 5-chloro-7-fluoro substitution pattern, providing dual halogenation at positions with established SAR relevance, represents a logical building block for INSTI lead optimization programs.

HIV-1 integrase Strand transfer inhibitor Antiviral scaffold

Optimal Procurement and Research Application Scenarios for 5-Chloro-7-fluoro-1H-indole-2-carboxylic Acid


Glycogen Phosphorylase Inhibitor Lead Optimization: Indan-Amide Series

Research groups pursuing glycogen phosphorylase inhibitors for type 2 diabetes can directly employ 5-chloro-7-fluoro-1H-indole-2-carboxylic acid as the carboxylic acid coupling partner for indan-amine building blocks. The Bennett et al. (2010) SAR dataset demonstrates that this specific halogenation pattern yields an IC₅₀ of 52 nM against HLGPa, outperforming mono-halogenated analogs by up to 3.1-fold [1]. The compound is commercially available at 98% purity from multiple vendors, enabling immediate SAR exploration without the need for custom halogenation of the indole core.

Regioisomeric SAR Studies on Indole Halogen Positioning

The availability of 5-chloro-7-fluoro-1H-indole-2-carboxylic acid as a distinct regioisomer relative to the 5-chloro-6-fluoro variant (which is 1.46-fold less potent against glycogen phosphorylase) enables systematic head-to-head comparisons of fluorine positional effects on target binding, metabolic stability, and off-target selectivity [1]. Procurement of both regioisomers supports definitive SAR mapping that generic indole-2-carboxylic acid libraries cannot provide.

NMDA Receptor Glycine Site Antagonist Development

Based on the established class-level SAR showing that 5-fluoro substitution enhances NMDA receptor glycine site antagonist potency of indole-2-carboxylic acid by 1.72-fold (I2CA IC₅₀ = 105 μM vs. 5-F-I2CA IC₅₀ = 61 μM), the 5-chloro-7-fluoro derivative represents a logical next-generation building block for CNS drug discovery programs targeting the NMDA receptor . The dual halogenation may provide further potency gains and modulation of physicochemical properties relevant to blood-brain barrier penetration.

HIV-1 Integrase Inhibitor Scaffold Diversification

Indole-2-carboxylic acid derivatives have been validated as novel HIV-1 integrase strand transfer inhibitors, with optimized analogs achieving IC₅₀ values as low as 0.13 μM [2]. The 5-chloro-7-fluoro-1H-indole-2-carboxylic acid building block provides a pre-functionalized scaffold with halogens at positions demonstrated to influence hydrophobic pocket binding and π–π stacking interactions with viral DNA, offering a differentiated starting point for INSTI lead generation [2].

Quote Request

Request a Quote for 5-chloro-7-fluoro-1H-indole-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.